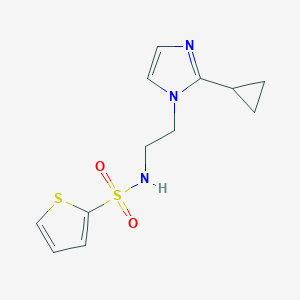

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

CAS No.: 2034478-81-2

Cat. No.: VC4652318

Molecular Formula: C12H15N3O2S2

Molecular Weight: 297.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034478-81-2 |

|---|---|

| Molecular Formula | C12H15N3O2S2 |

| Molecular Weight | 297.39 |

| IUPAC Name | N-[2-(2-cyclopropylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C12H15N3O2S2/c16-19(17,11-2-1-9-18-11)14-6-8-15-7-5-13-12(15)10-3-4-10/h1-2,5,7,9-10,14H,3-4,6,8H2 |

| Standard InChI Key | BBVGVUVKANVXDT-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC=CN2CCNS(=O)(=O)C3=CC=CS3 |

Introduction

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). It features a unique molecular structure that includes a cyclopropyl group, an imidazole ring, and a thiophene moiety, making it a heterocyclic compound with potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

Synthesis and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide involves several key steps, often requiring careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Common reagents include bases for neutralization and solvents like dimethylformamide for solubilizing reactants.

Synthesis Steps:

-

Imidazole Intermediate Formation: The synthesis begins with the formation of an imidazole intermediate.

-

Alkylation: The imidazole intermediate is then alkylated to form the desired ethyl derivative.

-

Sulfonamide Formation: The final step involves the introduction of the sulfonamide group.

Mechanism of Action and Biological Activity

The mechanism of action for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific enzymes or receptors in biological systems. The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access and affecting catalytic functions. The imidazole ring is known for its biological activity, often involved in enzyme inhibition and receptor modulation.

Potential Applications:

-

Anti-inflammatory Research: The sulfonamide group is known for its anti-inflammatory properties.

-

Anticancer Research: The compound's unique structure suggests potential anticancer activities.

Future Research Directions:

-

In Vitro Studies: Assessing the compound's activity against various cell lines to determine its potential as an anticancer agent.

-

In Vivo Studies: Conducting animal studies to evaluate its efficacy and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and reduce potential side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume